2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide
描述
2-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acetamide is a structurally complex molecule featuring a pyridodiazocin core fused with a methano bridge, a sulfonamide linkage to a phenyl group, and a cyclohexyl-acetamide substituent. For instance, analogous compounds with this core (e.g., the Factor Xa inhibitor in PDB entry 3SW2) exhibit anticoagulant activity via binding to the active site of coagulation factors .
属性
IUPAC Name |
2-cyclohexyl-N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S/c29-24(14-18-5-2-1-3-6-18)26-21-9-11-22(12-10-21)33(31,32)27-15-19-13-20(17-27)23-7-4-8-25(30)28(23)16-19/h4,7-12,18-20H,1-3,5-6,13-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVFZRWZRPDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Comparison of Pyridodiazocin Derivatives
*IC$_{50}$ inferred from related STAT3 inhibitor in .
Sulfonamide-Linked Compounds
Sulfonamide groups are pivotal for target binding in protease inhibitors:
- Coupling Products 13a–e: Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) feature sulfonamide linkages but lack the pyridodiazocin core.
Table 2: Sulfonamide Derivatives
| Compound | Core Structure | Yield (%) | IR (C=O, cm$^{-1}$) | $^{1}\text{H}$-NH Shifts (δ, ppm) |
|---|---|---|---|---|
| 13a | Cyanoethanamide | 94 | 1664 | 10.13 (NH), 11.93 (NH) |
| Target | Pyridodiazocin | N/A | ~168–172* | N/A |
*Predicted based on analogous acetamide signals in .
Acetamide Derivatives
The cyclohexyl-acetamide group in the target compound is structurally analogous to:
- N-Cyclohexyl-2-phenylacetamide (5c) : Synthesized via a Ugi four-component reaction (74% yield), this compound shares the cyclohexyl-acetamide motif but lacks the pyridodiazocin-sulfonamide unit. Its $^{1}\text{H}$-NMR shows distinct cyclohexyl multiplet signals at δ 1.06–1.85 ppm .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step organic reactions, including sulfonylation, cyclohexyl group coupling, and acetamide formation. Key steps include:
- Sulfonylation : Reacting the pyridodiazepine core with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to ensure regioselectivity .
- Cyclohexyl Acetamide Coupling : Using coupling agents like EDC/HOBt in DMF at 40–50°C to minimize side reactions .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
- Yield Optimization : Design of Experiments (DoE) principles can systematically vary temperature, solvent polarity, and catalyst loading to identify ideal conditions .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Higher temperatures risk decomposition |
| Solvent | DMF or DCM | Polarity affects reaction kinetics |
| Catalyst | 1.2–1.5 eq. EDC | Excess catalyst increases byproducts |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign peaks to confirm the cyclohexyl group (δ 1.2–2.0 ppm) and sulfonyl-phenyl moiety (δ 7.8–8.2 ppm) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Dose-Response Curves : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents on the phenyl ring) to isolate critical functional groups .
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
Q. What computational methods predict binding interactions with target enzymes?
Integrated computational workflows are recommended:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthetic targets .
Q. How does modifying substituents on the aromatic rings affect enzyme inhibitory activity?
Substituent effects are evaluated through:
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the para position enhance binding affinity (e.g., ΔIC50 = 2.5-fold improvement) by stabilizing charge-transfer interactions .
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce activity due to hindered access to hydrophobic pockets .
- Solubility Modulation : Methoxy groups improve aqueous solubility (logP reduction by ~0.5) but may lower membrane permeability .
Example SAR Table :
| Substituent (R) | IC50 (nM) | logP |
|---|---|---|
| -H (parent) | 120 ± 15 | 3.2 |
| -Cl | 48 ± 6 | 3.5 |
| -OCH3 | 85 ± 10 | 2.7 |
Q. What strategies mitigate stability issues during in vitro assays?
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis of the sulfonyl group .
- Buffer Selection : Use HEPES (pH 7.4) over Tris buffers to avoid nucleophilic degradation .
- Light Protection : Shield from UV light to prevent photooxidation of the diazocine ring .
Methodological Best Practices
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